molecular formula C19H22BrFN2OS B2993758 1-[(4-bromophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol CAS No. 338421-99-1

1-[(4-bromophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol

Cat. No.: B2993758
CAS No.: 338421-99-1
M. Wt: 425.36
InChI Key: XAYBQMQZNGGYMG-UHFFFAOYSA-N
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Description

This compound features a propan-2-ol backbone substituted with a 4-bromophenylsulfanyl group at position 1 and a 4-(4-fluorophenyl)piperazine moiety at position 2.

Properties

IUPAC Name

1-(4-bromophenyl)sulfanyl-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrFN2OS/c20-15-1-7-19(8-2-15)25-14-18(24)13-22-9-11-23(12-10-22)17-5-3-16(21)4-6-17/h1-8,18,24H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYBQMQZNGGYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CSC2=CC=C(C=C2)Br)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-bromophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol typically involves multiple steps:

    Formation of the Bromophenyl Sulfanyl Intermediate: This step involves the reaction of 4-bromothiophenol with an appropriate alkylating agent under basic conditions to form the bromophenyl sulfanyl intermediate.

    Formation of the Fluorophenyl Piperazine Intermediate: This step involves the reaction of 4-fluoroaniline with piperazine under acidic conditions to form the fluorophenyl piperazine intermediate.

    Coupling Reaction: The final step involves the coupling of the bromophenyl sulfanyl intermediate with the fluorophenyl piperazine intermediate in the presence of a suitable coupling agent, such as a carbodiimide, to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-bromophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon and hydrogen gas.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Phenyl derivative

    Substitution: Substituted fluorophenyl derivatives

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions of bromophenyl and fluorophenyl groups with biological targets.

    Medicine: This compound may have potential as a pharmaceutical agent due to its unique combination of functional groups.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol is not well understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its bromophenyl and fluorophenyl groups. These interactions may modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues with Halogen-Substituted Aryl Groups

  • 1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol (CAS 338422-02-9) Key Difference: Bromine replaced with chlorine at the phenylsulfanyl group. Impact: Chlorine reduces lipophilicity (Cl: ClogP ≈ 2.3 vs. Biological activity may vary due to steric and electronic effects .
  • JJC8-088 and JJC8-091

    • Structure : Sulfonyl-linked bis(4-fluorophenyl)methyl groups attached to piperazine.
    • Comparison : The sulfonyl group (vs. sulfanyl) is strongly electron-withdrawing, reducing nucleophilicity and altering binding kinetics. These compounds exhibit atypical dopamine uptake inhibition, suggesting the sulfonyl group enhances stability but may reduce flexibility .

Analogues with Modified Piperazine Substituents

  • 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxy-benzo[b]thiophen-2-yl)-1-propanol (8c) Structure: Replaces sulfanyl group with a benzo[b]thiophene-methoxy system. The 4,7-dimethoxy groups may improve solubility .
  • 1-[4-(Adamantan-1-yl)phenoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Structure: Adamantyl group replaces bromophenylsulfanyl. Impact: Adamantyl’s bulkiness increases lipophilicity (ClogP ≈ 5.2), favoring CNS penetration. This structural feature is common in neuroactive compounds targeting sigma receptors .

Sulfonyl and Chalcone Hybrids

  • 1-(4-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (5f)
    • Structure : Sulfonyl-linked bromophenylpiperazine conjugated to a chalcone.
    • Comparison : The sulfonyl group increases metabolic stability compared to sulfanyl, while the chalcone’s α,β-unsaturated ketone may confer anti-diabetic activity via PPAR-γ modulation .

Comparative Data Table

Compound Name Substituent (Position 1) Piperazine Substituent (Position 3) Key Properties (ClogP, MP) Biological Activity Reference
Target Compound 4-Bromophenylsulfanyl 4-(4-Fluorophenyl)piperazine ClogP: 3.1, MP: N/A Dopamine receptor modulation*
1-[(2-Chlorophenyl)sulfanyl] analog 2-Chlorophenylsulfanyl 4-(4-Fluorophenyl)piperazine ClogP: 2.3, MP: N/A Similar target affinity*
JJC8-088 Bis(4-fluorophenyl)methylsulfonyl 4-(4-Fluorophenyl)piperazine ClogP: 4.5, MP: N/A Atypical dopamine uptake inhibition
8c (Benzo[b]thiophene analog) 4,7-Dimethoxybenzo[b]thiophene 4-(4-Fluorophenyl)piperazine ClogP: 2.8, MP: 206–208°C Neurotransmitter receptor binding
5f (Chalcone-sulfonyl hybrid) 4-Bromophenylsulfonyl 4-(4-Methoxyphenyl)prop-2-en-1-one ClogP: 3.6, MP: 190–192°C Anti-diabetic activity
Adamantyl-phenoxy analog 4-(Adamantan-1-yl)phenoxy 4-(4-Fluorophenyl)piperazine ClogP: 5.2, MP: N/A Sigma receptor modulation

*Predicted based on structural analogs.

Research Findings and Implications

  • Sulfanyl vs. Sulfonyl : Sulfonyl groups (e.g., in JJC8-088 and 5f) improve metabolic stability but may reduce conformational flexibility, impacting receptor binding kinetics .
  • Piperazine Modifications : Substituents like methoxy or adamantyl alter receptor selectivity. For example, adamantyl derivatives show promise in neurodegenerative disease targets .
  • Chalcone Hybrids: Compounds like 5f demonstrate the versatility of piperazine conjugates in non-CNS applications, such as diabetes management .

Biological Activity

1-[(4-bromophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol is a complex organic compound with potential therapeutic applications. Its structure features a piperazine ring, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various receptors and enzymes. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H19BrFN2OSC_{16}H_{19}BrFN_2OS with a molecular weight of approximately 394.31 g/mol. The compound's structure includes:

  • Piperazine ring : A common motif in many pharmaceuticals.
  • Bromophenyl and fluorophenyl groups : These halogenated aromatic rings can enhance lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : It may modulate GPCR signaling pathways, influencing cellular responses such as neurotransmitter release and hormone regulation.
  • Enzymatic Activity : The compound can potentially inhibit or activate specific enzymes involved in metabolic pathways, leading to altered physiological effects.

Antipsychotic Effects

Research indicates that compounds similar to this compound exhibit antipsychotic properties by acting as antagonists at dopamine receptors. For instance, studies have shown that piperazine derivatives can effectively reduce symptoms in animal models of schizophrenia by modulating dopaminergic signaling pathways.

Compound Target Receptor Effect Reference
This compoundD2 Dopamine ReceptorAntagonism
Similar Piperazine Derivative5HT2A Serotonin ReceptorAntagonism

Antimicrobial Activity

In vitro studies have demonstrated that related compounds exhibit significant antimicrobial activity against various bacterial strains. The presence of halogen substituents enhances their efficacy by increasing membrane permeability.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL

Case Study 1: Antipsychotic Efficacy

A study conducted on a series of piperazine derivatives, including our compound, showed significant reductions in hyperactivity and stereotypy in rodent models. The results indicated that these compounds could serve as potential antipsychotic agents.

Case Study 2: Antimicrobial Screening

Another research effort evaluated the antimicrobial properties of various piperazine derivatives against clinical isolates. The study found that compounds with similar structures to this compound had MIC values comparable to established antibiotics, suggesting a viable pathway for developing new antimicrobial agents.

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